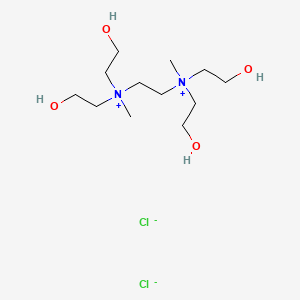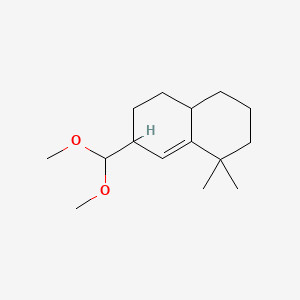
7-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene is a chemical compound with the molecular formula C15H26O2 and a molecular weight of 238.36574 g/mol . This compound is characterized by its unique structure, which includes a dimethoxymethyl group attached to an octahydro-1,1-dimethylnaphthalene core. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene typically involves the reaction of octahydro-1,1-dimethylnaphthalene with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of a dimethoxymethyl intermediate, which is then attached to the naphthalene core .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
7-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Mechanism of Action
The mechanism of action of 7-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene involves its interaction with specific molecular targets and pathways. The dimethoxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-(Methoxymethyl)octahydro-1,1-dimethylnaphthalene
- 7-(Ethoxymethyl)octahydro-1,1-dimethylnaphthalene
- 7-(Propoxymethyl)octahydro-1,1-dimethylnaphthalene
Uniqueness
7-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene is unique due to its specific dimethoxymethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
93840-30-3 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
3-(dimethoxymethyl)-5,5-dimethyl-2,3,6,7,8,8a-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C15H26O2/c1-15(2)9-5-6-11-7-8-12(10-13(11)15)14(16-3)17-4/h10-12,14H,5-9H2,1-4H3 |
InChI Key |
LXNAXXHGCHJNEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2C1=CC(CC2)C(OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


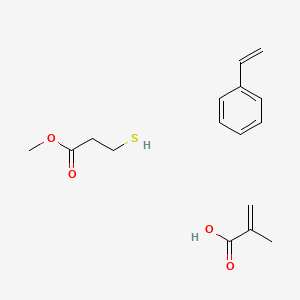

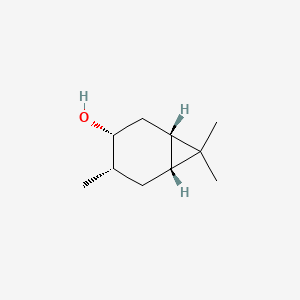
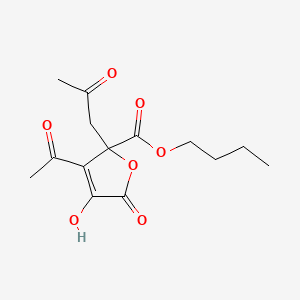

![2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12687876.png)
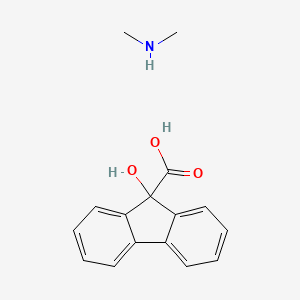



![tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate](/img/structure/B12687893.png)

